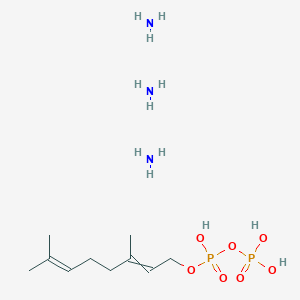
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate typically involves the reaction of geraniol with phosphoric acid derivatives. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various terpenes and terpenoids, which have significant applications in pharmaceuticals, fragrances, and other industries .
Applications De Recherche Scientifique
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound plays a crucial role in the biosynthesis of terpenes and terpenoids, which are important for various biological functions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of fragrances, flavors, and other industrial products.
Mécanisme D'action
The mechanism of action of Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate involves its role as a precursor in the biosynthesis of terpenes and terpenoids. It acts on specific enzymes and molecular pathways to facilitate the formation of these compounds, which are essential for various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Geranyl pyrophosphate
- Neryl pyrophosphate
- Farnesyl pyrophosphate
Uniqueness
Azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate is unique due to its specific structure and role in the biosynthesis of terpenes and terpenoids. Its ability to act as a precursor for a wide range of biologically and industrially important compounds sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C10H29N3O7P2 |
|---|---|
Poids moléculaire |
365.30 g/mol |
Nom IUPAC |
azane;3,7-dimethylocta-2,6-dienyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H20O7P2.3H3N/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13;;;/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13);3*1H3 |
Clé InChI |
LDHQLWOKXNHSSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C.N.N.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


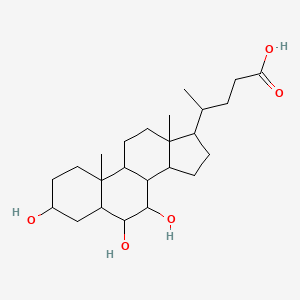
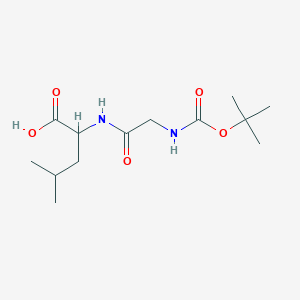
![methyl 3-[4-(3-methoxycarbonyl-2,4,6-trimethylphenyl)phenyl]-2,4,6-trimethylbenzoate](/img/structure/B13395967.png)


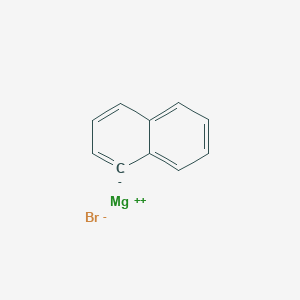
![[1,4',6',12',17',17'-Hexamethyl-18'-(3,4,5-trihydroxyoxan-2-yl)oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13395983.png)

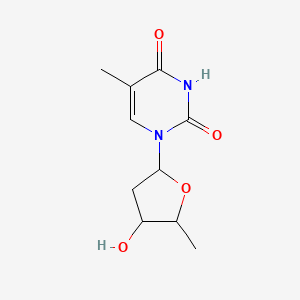
![4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13396000.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13396001.png)
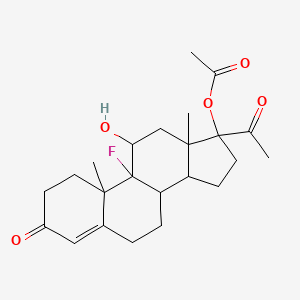
![Methyl 5-hydroxy-7-(methylsulfanylcarbonyloxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13396026.png)
![1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol](/img/structure/B13396035.png)
